![molecular formula C26H25N5O4 B2491273 ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-29-6](/img/no-structure.png)

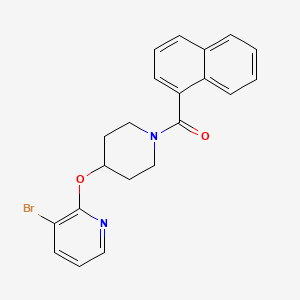

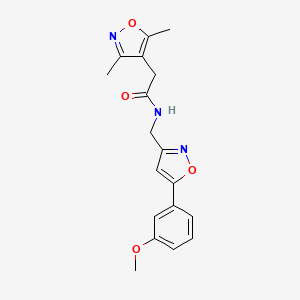

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical , ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, is a compound of significant interest due to its complex molecular structure and potential for various applications in chemical synthesis and material science. This compound belongs to a class of organic chemicals known for their intricate structures and diverse chemical properties, making them valuable for studying chemical reactions and properties.

Synthesis Analysis

Synthesis of similar compounds involves novel tandem annulation reactions and multi-step procedures tailored to yield specific functional groups and structural motifs, demonstrating the complexity and precision required in organic synthesis (Zhu et al., 2012) (Sunthankar et al., 1990).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by specific dihedral angles between rings and planarity of certain ring systems, which are crucial for understanding the compound's chemical behavior and reactivity (Deng et al., 2010).

Chemical Reactions and Properties

The compound's chemical reactions include heterocyclization, reductive amination, and N-alkylation or N-acylation, highlighting its reactivity and potential for creating diverse molecular structures with specific functional properties (Karskela & Lönnberg, 2006).

Physical Properties Analysis

The physical properties, such as crystal packing and hydrogen bonding patterns, are significant for understanding the compound's stability, solubility, and intermolecular interactions (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties include the compound's ability to form specific derivatives through reactions such as cyclization, acetylation, and phosphorylation. These reactions are essential for modifying the compound's chemical structure and exploring its potential applications (Sunthankar et al., 1990).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research in the field of heterocyclic chemistry has led to the development of novel synthetic pathways and the structural elucidation of various compounds. For instance, the synthesis of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate involved a tandem annulation reaction, demonstrating the utility of such methods in constructing complex heterocycles with potential biological relevance (A. Zhu et al., 2012). Similarly, the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates highlight the importance of synthetic strategies in modifying the chemical structure for specific applications (A. J. Bartlett et al., 1983).

Catalytic and Biological Activities

Compounds structurally related to the query compound have been investigated for their catalytic and biological properties. For example, copper-catalyzed N-arylation of imidazoles and benzimidazoles showcases the potential of these compounds in facilitating chemical reactions, which could be relevant in the synthesis of pharmaceuticals (Ryan A. Altman et al., 2007). Additionally, the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives underscore the therapeutic potential of these molecules against infectious diseases (Kai Lv et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one with ethyl 4-bromobenzoate, followed by reduction and esterification reactions.", "Starting Materials": [ "2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one", "ethyl 4-bromobenzoate", "sodium borohydride", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one with ethyl 4-bromobenzoate in the presence of sodium acetate and acetic acid to form ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 2: Reduction of the imidazopyrimidinone ring using sodium borohydride in ethanol to form ethyl 4-(1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purin-2-yl)benzoate.", "Step 3: Esterification of the carboxylic acid group using ethyl chloroformate in the presence of triethylamine to form ethyl 4-(1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purin-2-yl)benzoate." ] } | |

Numéro CAS |

877644-29-6 |

Nom du produit |

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate |

Formule moléculaire |

C26H25N5O4 |

Poids moléculaire |

471.517 |

Nom IUPAC |

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzoate |

InChI |

InChI=1S/C26H25N5O4/c1-4-35-24(33)19-10-12-20(13-11-19)31-17(2)16-30-21-22(27-25(30)31)28(3)26(34)29(23(21)32)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3 |

Clé InChI |

JRTUPOCRCYEGCM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

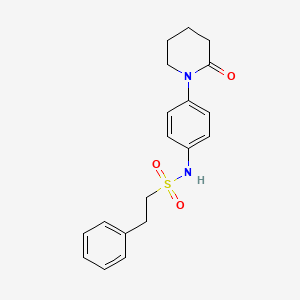

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

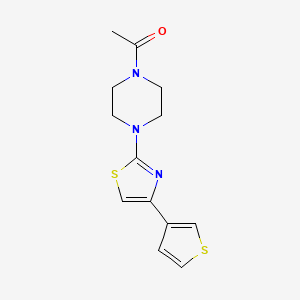

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

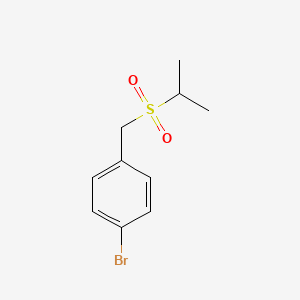

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)